molecular formula C7H13ClN4O B2517724 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride CAS No. 1787942-06-6

3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride

Cat. No. B2517724
CAS RN: 1787942-06-6
M. Wt: 204.66
InChI Key: IBEYESJKKLMWSZ-UHFFFAOYSA-N
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Description

The compound “3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride” is a functionalized cereblon ligand that allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .


Synthesis Analysis

The synthesis of a similar compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, was reported to be achieved through a four-step process including etherification, hydrazonation, cyclization, and reduction with an overall yield of 39% .


Molecular Structure Analysis

The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory . The results indicated a higher stability of the hydrazone tautomers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include etherification, hydrazonation, cyclization, and reduction . These reactions were used to transform the starting materials into the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride involves the reaction of piperidine with ethyl chloroformate to form 3-chloropiperidine. This intermediate is then reacted with sodium azide to form 3-azidopiperidine, which is subsequently reacted with ethyl acetoacetate to form 3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one. The final step involves the addition of hydrochloric acid to the triazole compound to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Ethyl chloroformate", "Sodium azide", "Ethyl acetoacetate", "Hydrochloric acid" ], "Reaction": [ "Piperidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 3-chloropiperidine.", "3-Chloropiperidine is then reacted with sodium azide in the presence of a copper catalyst to form 3-azidopiperidine.", "3-Azidopiperidine is then reacted with ethyl acetoacetate in the presence of a base such as sodium hydride to form 3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one.", "The final step involves the addition of hydrochloric acid to the triazole compound to form the hydrochloride salt." ] }

CAS RN

1787942-06-6

Product Name

3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride

Molecular Formula

C7H13ClN4O

Molecular Weight

204.66

IUPAC Name

3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride

InChI

InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H

InChI Key

IBEYESJKKLMWSZ-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NNC(=O)N2.Cl

solubility

not available

Origin of Product

United States

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